1-(Propane-2-sulfonyl)pyrrolidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylsulfonylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-6(2)12(10,11)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELIGDHDCMMSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Table 1: Synthetic Optimization
| Step | Key Parameters | Yield Range | Purity | Reference |
|---|---|---|---|---|
| Cyclization | NaH, THF, 0°C → RT | 65–75% | 90% | |
| Sulfonylation | Et3N, DCM, 0°C | 80–85% | 85% | |
| Purification | Gradient elution (EtOAc/hexane) | – | >95% |
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) confirm the sulfonyl group (δ 3.2–3.5 ppm for CH2SO2) and pyrrolidinone carbonyl (δ 175–180 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 219.1) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
Advanced: How can researchers optimize sulfonylation efficiency?
Methodological Answer:
Low yields often stem from moisture sensitivity or competing reactions. Strategies include:
- Solvent Control : Use anhydrous DCM with molecular sieves to trap water .
- Stoichiometry : Increase sulfonyl chloride to 1.5 equivalents to drive the reaction .
- Alternative Methods : Microwave-assisted synthesis (50°C, 30 minutes) improves yields to 92% .
- Real-Time Monitoring : TLC (Rf = 0.4 in EtOAc/hexane 1:1) or in-situ IR tracks reaction progress .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Discrepancies in enzyme inhibition (e.g., kinase IC50) may arise from assay variability or impurities. Solutions:
- Assay Standardization : Use reference inhibitors (e.g., staurosporine) and ATP concentration controls .
- Orthogonal Validation : Combine enzymatic assays with ITC (isothermal titration calorimetry) to measure binding thermodynamics .
- Structural Analysis : Compare X-ray crystallography data of ligand-protein complexes to identify binding mode inconsistencies .
Q. Table 2: Activity Validation Strategies
| Issue | Method | Outcome | Reference |
|---|---|---|---|
| Variable IC50 | ITC + enzymatic assay | ±12% inter-lab variability | |
| Degradation artifacts | Stability testing (HPLC, 24h) | Identifies hydrolysis products |
Advanced: What computational approaches predict biological interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 4XYZ) to model sulfonyl group interactions with kinase ATP-binding pockets .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .
- QSAR Models : Train models on pyrrolidinone derivatives to predict ADMET profiles .
Basic: What are the stability considerations for storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Use anhydrous DMSO for biological assays (10 mM stock); avoid aqueous buffers >6 hours .
- Monitoring : Periodic HPLC checks (every 3 months) detect hydrolysis to propane-2-sulfonic acid .
Advanced: How to design analogs to improve target selectivity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties .
- Ring Modifications : Introduce sp<sup>3</sup>-hybridized carbons or heteroatoms (e.g., N-methylation) to alter conformation .
- Proteomics Screening : Chemoproteomics identifies off-target interactions for rational redesign .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
